molecular formula C17H14FN7O B10931716 N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10931716
M. Wt: 351.3 g/mol
InChI Key: ZTIOBHGAPPSLGK-UHFFFAOYSA-N
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Description

N~7~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~7~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N7-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves the inhibition of specific molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . Additionally, it may interact with other signaling pathways, such as the ERK signaling pathway, to exert its effects .

Properties

Molecular Formula

C17H14FN7O

Molecular Weight

351.3 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C17H14FN7O/c1-11-8-14(25-17(21-11)19-10-20-25)16(26)22-15-6-7-24(23-15)9-12-2-4-13(18)5-3-12/h2-8,10H,9H2,1H3,(H,22,23,26)

InChI Key

ZTIOBHGAPPSLGK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)F

Origin of Product

United States

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